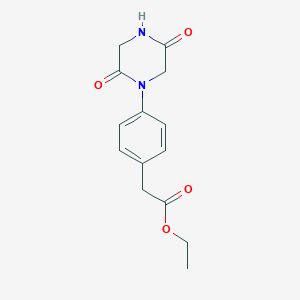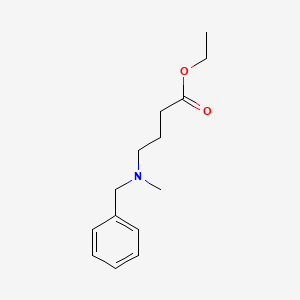![molecular formula C11H8BrNO B8076382 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B8076382.png)
9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a heterocyclic compound that features a bromine atom attached to a dihydropyranoquinoline structure. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of a brominated quinoline derivative with a dihydropyran compound in the presence of a suitable catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of advanced catalytic systems .
化学反応の分析
9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
科学的研究の応用
9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
作用機序
The mechanism of action of 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyranoquinoline structure play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .
類似化合物との比較
9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline can be compared with other quinoline derivatives, such as:
3-Bromoquinoline: Similar in structure but lacks the dihydropyrano moiety, leading to different chemical and biological properties.
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline: Another brominated dihydropyranoquinoline with variations in the position of the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
12-bromo-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),8,10-pentaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-8-1-2-9-10-7(3-5-13-9)4-6-14-11(8)10/h1-2,4,6H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNAWEQOEFQUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C=CC(=C3C2=C1C=CO3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B8076304.png)
![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B8076312.png)



![6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8076361.png)

![6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B8076369.png)




![Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]](/img/structure/B8076411.png)
![2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride](/img/structure/B8076415.png)
